1h,1h,2h,2h-Perfluorooctyltriethoxysilane
Overview
Description
Synthesis Analysis
The polymerization of 1H,1H,2H,2H-perfluorooctyltriethoxysilane in ethanol, catalyzed by HCl·H2O, demonstrates a two-step growth process of polymeric aggregates before phase separation, highlighting intricate reaction steps and interactions through hydrogen bonding (Izawa et al., 2002).
Molecular Structure Analysis
An electron diffraction study of a similar compound, perfluoro-1,2-dioxolane, revealed its gas-phase structure, providing insights into the conformations and geometric parameters of fluorinated compounds, which might share similarities with 1H,1H,2H,2H-perfluorooctyltriethoxysilane (Jin et al., 1992).
Chemical Reactions and Properties
The introduction of 1H,1H,2H,2H-Perfluorooctyltriethoxysilane as a novel modifier for the covalent functionalization of graphene showcases its reactivity and utility in enhancing the properties of composite materials, including dielectric and piezoelectric constants (Huang et al., 2016).
Physical Properties Analysis
While specific studies on the physical properties of 1H,1H,2H,2H-Perfluorooctyltriethoxysilane were not highlighted, research on similar fluorinated compounds and their synthesis processes can provide indirect insights into the physical characteristics that such compounds may exhibit.
Chemical Properties Analysis
Research into mixed organofluorine-organosilicon chemistry and the synthesis and reactivity of related compounds offers insights into the chemical properties of 1H,1H,2H,2H-perfluorooctyltriethoxysilane, including its potential for forming stable complexes and its reactivity towards nucleophiles (Doussot & Portella*, 1993).
Scientific Research Applications
1. Superhydrophobic Paper Fabrication
- Results: The superhydrophobic paper exhibited water contact angles (WCA) about 153°±1.5°, and water sliding angles (WSA) about 3.5°±0.5°, low surface adhesion and excellent bounce ability. The superhydrophobic paper can withstand a variety of wear and tear, such as tape stripping and knife scraping. It remains fully functional even in environments with high concentrations of acid and alkali for 96 h .
2. Light Stability Enhancement of Perovskite Solar Cells
- Results: With a fluorinated passivation agent, the perovskite maintains a power conversion efficiency of 95% after 300 h of light illumination .
3. Silanization of Silicon Wafer
4. Fluorine Modified ORMOCER Coating Materials
- Results: The fluorine modified ORMOCER coating materials exhibit low surface free energy and enhanced anti-adhesive behavior .
5. Surface Modification of Glass Nanoparticles
- Results: The treated glass nanoparticles exhibit low surface free energy and enhanced anti-adhesive behavior .
6. Membrane for Removal of Volatile Organic Compounds
- Results: The membrane exhibits excellent performance in the removal of hazardous volatile organic compounds .
7. Surface Modification of Glass Nanoparticles
- Results: The treated glass nanoparticles exhibit low surface free energy and enhanced anti-adhesive behavior .
8. Membrane for Removal of Volatile Organic Compounds
properties
IUPAC Name |
triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F13O3Si/c1-4-28-31(29-5-2,30-6-3)8-7-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYKQOAMZCAHRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2Si(OCH2CH3)3, C14H19F13O3Si | |
Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
150600-19-4 | |
Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150600-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1074915 | |
Record name | Triethoxy((perfluorohexyl)ethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h,1h,2h,2h-Perfluorooctyltriethoxysilane | |
CAS RN |
51851-37-7 | |
Record name | 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51851-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorooctyl triethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051851377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triethoxy((perfluorohexyl)ethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUOROOCTYL TRIETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814P46684U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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